molecular formula C24H24N6O2 B030420 Dehydro Olmesartan CAS No. 172875-98-8

Dehydro Olmesartan

Cat. No.: B030420
CAS No.: 172875-98-8
M. Wt: 428.5 g/mol
InChI Key: LLECTTOFSXVBBY-UHFFFAOYSA-N
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Description

Olmesartan acid derivative. A nonpeptide angiotensin II receptor antagonist.

Scientific Research Applications

  • Degradation Pathway Investigation : Dehydro Olmesartan is used to investigate the degradation pathway of olmesartan acid and its byproducts. This research is significant for potential applications in wastewater treatment plants to reduce pollutants (Luongo et al., 2021).

  • Treatment of High Blood Pressure : It is used for treating high blood pressure by relaxing blood vessels, thereby facilitating easier blood flow (Al-majed et al., 2017).

  • Development of Anti-Hypertensive Drugs : this compound is observed as a related substance during the process development of olmesartan medoxomil, an FDA-approved anti-hypertensive drug (Babu et al., 2010).

  • Cognitive Function Improvement in Alzheimer's Disease : Oral administration of olmesartan has shown significant improvement in cognitive function and prevention of vascular dysregulation in Alzheimer's disease-model mice (Takeda et al., 2009).

  • Enhancement of Oral Bioavailability : A formulation of olmesartan medoxomil has been shown to increase oral bioavailability by approximately 170%, demonstrating its potential usefulness for oral delivery of poorly absorbable compounds (Lee et al., 2009).

  • Hypertension Treatment with Nanosponges : Optimized olmesartan medoxomil-loaded nanosponges have shown higher cytotoxicity against lung cancer cells and significant reduction in systolic blood pressure in rats (Almutairy et al., 2021).

  • Cost Considerations in Therapy : Research aims to promote rational use of olmesartan by combining evidence-based information with cost considerations related to the sartans class (Addis & Trotta, 2017).

Mechanism of Action

Biochemical Pathways

The action of Dehydro Olmesartan primarily affects the RAAS pathway . By blocking the AT1 receptor, it inhibits the negative regulatory feedback within the RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease . Chronic activation of RAAS can lead to inappropriate fluid retention, vasoconstriction, and a decline in left ventricular function . This compound’s action on the RAAS pathway can therefore have a protective effect on the heart by improving cardiac function, reducing afterload, increasing cardiac output, and preventing ventricular hypertrophy and remodeling .

Pharmacokinetics

The pharmacokinetic profile of Olmesartan, from which this compound is derived, has been observed to be nearly linear and dose-dependent within the therapeutic range . Oral administration of Olmesartan has been shown to reach peak plasma concentration after 1-3 hours, with a half-life of around 13 hours . It is expected that this compound would have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but specific studies on this compound are needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of blood pressure and the modulation of cardiovascular and renal functions . By blocking the AT1 receptor, this compound inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to vasodilation, reduced aldosterone levels, and increased excretion of sodium . This results in lowered blood pressure and reduced workload on the heart .

Safety and Hazards

It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Dehydro Olmesartan . Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

Dehydro Olmesartan, like its parent compound Olmesartan, is likely to interact with the angiotensin II receptor (AT1R) . This interaction is crucial in its role as an antagonist, preventing the vasoconstrictive effects of angiotensin II and thus contributing to the lowering of blood pressure .

Cellular Effects

While specific studies on this compound are limited, research on Olmesartan has shown that it can have protective effects on endothelial cells against oxidative stress . It’s plausible that this compound might exhibit similar cellular effects, potentially influencing cell function and impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound is likely to be similar to that of Olmesartan. Olmesartan acts as an antagonist to the angiotensin II receptor (AT1R), inhibiting the binding of angiotensin II and thus its hypertensive effects . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

While specific studies on this compound are limited, research on Olmesartan has shown antihypertensive effects in experimentally induced hypertensive rats

Properties

IUPAC Name

5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2/c1-4-7-20-25-21(15(2)3)22(24(31)32)30(20)14-16-10-12-17(13-11-16)18-8-5-6-9-19(18)23-26-28-29-27-23/h5-6,8-13H,2,4,7,14H2,1,3H3,(H,31,32)(H,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLECTTOFSXVBBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432428
Record name 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172875-98-8
Record name 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Dehydro Olmesartan and how is it related to Olmesartan Medoxomil?

A1: this compound is identified as one of the four related substances (impurities) observed during the development process of Olmesartan Medoxomil []. This suggests that it's a byproduct generated during the synthesis of Olmesartan Medoxomil, a medication used to treat hypertension.

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